molecular formula C8H4N6O4 B3054080 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone CAS No. 5807-13-6

1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone

Cat. No.: B3054080
CAS No.: 5807-13-6
M. Wt: 248.16 g/mol
InChI Key: SVDLRKRVMBVGHQ-UHFFFAOYSA-N
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Description

1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone is a heterocyclic compound that belongs to the class of pyrimidopteridines This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused to a pteridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone can be achieved through a one-step microwave-assisted reaction. This method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under controlled microwave irradiation . The reaction conditions are optimized to achieve high yields and eco-friendly synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the microwave-assisted synthesis provides a scalable and efficient approach that can be adapted for industrial applications. The use of microwave irradiation offers advantages such as shorter reaction times and reduced energy consumption.

Chemical Reactions Analysis

Types of Reactions

1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidopteridine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: A parent compound with a similar bicyclic structure.

    Xanthine: Another heterocyclic compound with biological activity.

    Lumazine: A compound with a similar ring system and biological significance.

Uniqueness

1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone is unique due to its specific substitution pattern and the presence of multiple functional groups that confer diverse reactivity and biological activity

Properties

CAS No.

5807-13-6

Molecular Formula

C8H4N6O4

Molecular Weight

248.16 g/mol

IUPAC Name

1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone

InChI

InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-4-2(9-1)6(16)14-8(18)12-4/h(H4,10,11,12,13,14,15,16,17,18)

InChI Key

SVDLRKRVMBVGHQ-UHFFFAOYSA-N

SMILES

C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3

Origin of Product

United States

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